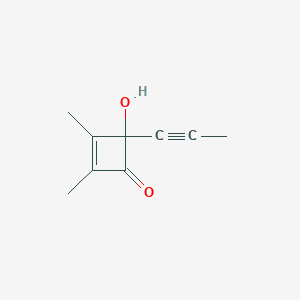
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI), also known as Talaromycin A, is a natural product that has been isolated from the fermentation broth of the fungus Talaromyces sp. YO-2. This compound has attracted attention due to its potential as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood. However, several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase.
Biochemische Und Physiologische Effekte
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit several biochemical and physiological effects. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of bacteria by disrupting the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its broad-spectrum activity against various bacteria and cancer cell lines. However, one of the limitations of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A. One of the future directions is the development of new derivatives of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A with improved solubility and potency. Another future direction is the investigation of the mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, which may lead to the discovery of new targets for drug development. Finally, the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs for the treatment of bacterial infections and cancer should be further explored.
Conclusion:
In conclusion, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a natural product that has attracted attention due to its potential as a lead compound for the development of new drugs. 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood, but several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes. There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, including the development of new derivatives with improved solubility and potency, the investigation of the mechanism of action, and the exploration of its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the fungus Talaromyces sp. YO-2. The isolated compound is then purified using various chromatographic techniques. The final step involves the determination of the structure of the compound using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. Several studies have been conducted to investigate the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit potent antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
CAS-Nummer |
130352-47-5 |
|---|---|
Produktname |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-hydroxy-2,3-dimethyl-4-prop-1-ynylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-4-5-9(11)7(3)6(2)8(9)10/h11H,1-3H3 |
InChI-Schlüssel |
OTVNZANYRJNCJP-UHFFFAOYSA-N |
SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
Kanonische SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
Synonyme |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



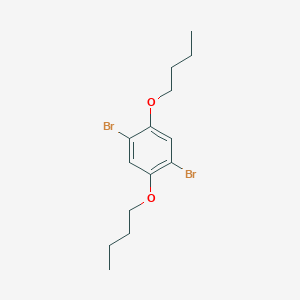
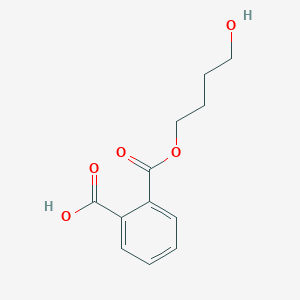
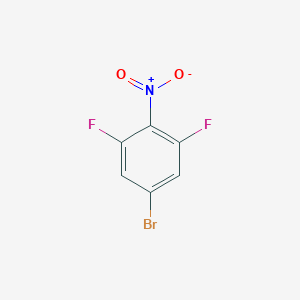
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
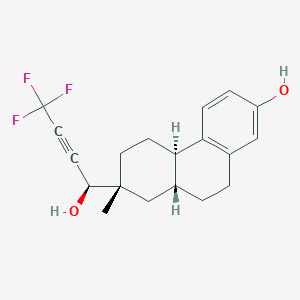
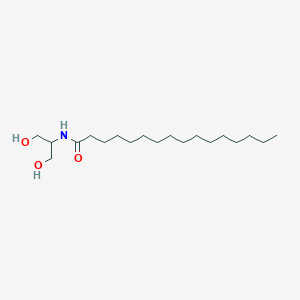
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)

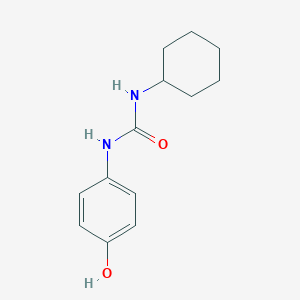
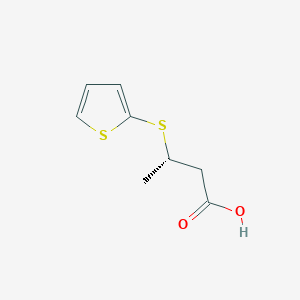
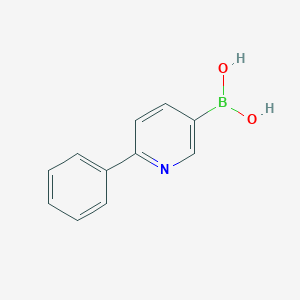

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)